Pyr3
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Overview
Description
Pyr3 is a pyrazole-based compound that has garnered significant attention due to its selective inhibition of the transient receptor potential canonical 3 (TRPC3) channel. TRPC3 channels play a crucial role in modulating intracellular calcium levels, impacting various cellular processes such as secretion, gene expression, and cell death . The compound’s structure includes a central phenyl ring with a radioiodine label at the 2-position, allowing for in vivo tracking and investigation.
Mechanism of Action
Target of Action
Pyr3, also known as Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a selective inhibitor of the transient receptor potential canonical channel 3 (TRPC3) . TRPC3 is a calcium-permeable cationic channel that regulates calcium influx evoked by G protein-coupled receptor activation and/or by depletion of the calcium store in the endoplasmic reticulum . It is widely expressed in human melanoma and has been identified as a potential target for drug discovery .
Mode of Action
This compound interacts directly with the TRPC3 protein . It inhibits TRPC3-mediated calcium influx, with an IC50 of 700 nM . This inhibition results in the dephosphorylation of signal transducer and activator of transcription 5 and Akt , which are key proteins in cell signaling pathways.
Biochemical Pathways
The inhibition of TRPC3 by this compound affects several biochemical pathways. TRPC3 channels regulate calcium influx evoked by G protein-coupled receptor activation and/or by depletion of the calcium store in the endoplasmic reticulum . The inhibition of these channels by this compound leads to a decrease in calcium influx, which in turn affects downstream cellular processes such as cell proliferation and migration .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it has been administered to mice via the right jugular vein at concentrations of 0, 2.5, 5, or 10 mg/kg . This suggests that this compound can be systemically distributed and reach its target sites effectively.
Result of Action
The administration of this compound has been shown to have significant effects on cellular and molecular levels. In melanoma cells, this compound decreases cell proliferation and migration . In mice implanted with human melanoma cells, this compound significantly inhibited tumor growth . In a myocardial ischemia/reperfusion injury model, this compound significantly decreased the infarct size of the left ventricle, and reduced the myocardial cell apoptosis rate and inflammatory response .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of myocardial ischemia/reperfusion injury, the efficacy of this compound was tested under conditions of temporary occlusion of the left anterior descending coronary artery . .
Biochemical Analysis
Biochemical Properties
Pyr3 selectively and directly inhibits TRPC3 channels among TRPC family members . It interacts with TRPC3, leading to the inhibition of TRPC3-mediated calcium influx . The nature of this interaction is inhibitory, with this compound acting as a blocker of the channel .
Cellular Effects
This compound has been shown to influence cell function by modulating calcium signaling pathways . By inhibiting TRPC3-mediated calcium influx, it can affect various cellular processes that are regulated by calcium, such as gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TRPC3, leading to the inhibition of the channel . This results in a decrease in calcium influx, which can affect various downstream processes, including enzyme activation, changes in gene expression, and alterations in cellular metabolism .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve outcomes and attenuate astrogliosis after intracerebral hemorrhage
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its interaction with TRPC3, which plays a role in calcium signaling pathways
Subcellular Localization
As it is a small molecule inhibitor, it is likely to be able to diffuse across cell membranes to reach its target, TRPC3, which is located in the cell membrane
Preparation Methods
Synthetic Routes:: The synthesis of Pyr3 involves several steps, including the introduction of the pyrazole moiety. While I don’t have access to specific synthetic protocols, researchers have successfully prepared this compound using established organic chemistry techniques.
Reaction Conditions:: The exact reaction conditions for this compound synthesis may vary, but they typically involve coupling reactions, cyclizations, and functional group manipulations. Researchers have optimized these conditions to achieve high yields and purity.
Industrial Production:: Although this compound is primarily used as a research tool, its industrial-scale production remains limited. Further development and optimization are necessary to make it commercially viable.
Chemical Reactions Analysis
Reactivity:: Pyr3 exhibits selective inhibition of TRPC3 channels, making it a valuable tool for studying TRPC3-related functions. It likely undergoes minimal reactivity with other cellular components due to its specific binding to TRPC3.
Common Reagents and Conditions:: While specific reagents and conditions depend on the synthetic route, common reagents include pyrazole derivatives, halogenating agents, and coupling reagents. Researchers carefully control reaction temperatures, solvents, and catalysts to achieve the desired product.
Major Products:: The primary product of this compound synthesis is the compound itself. Its radioiodinated form ([125I]I-Pyr3) allows for in vivo tracking and biodistribution studies .
Scientific Research Applications
Pyr3’s applications extend across various scientific fields:
Chemistry: As a TRPC3 inhibitor, this compound helps elucidate TRPC3-related signaling pathways.
Biology: Researchers use this compound to investigate TRPC3 functions in cellular processes.
Industry: While not yet widely used, this compound’s unique properties may inspire future applications.
Comparison with Similar Compounds
Pyr3 stands out due to its specificity for TRPC3 channels. Other related compounds, such as SKF 96365 and LOE908, lack this selectivity . further comparative studies are needed to fully understand this compound’s uniqueness.
Properties
IUPAC Name |
ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3F3N3O3/c1-2-28-15(27)10-7-23-25(12(10)16(20,21)22)9-5-3-8(4-6-9)24-14(26)11(17)13(18)19/h3-7H,2H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHGONNSASQOAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719181 |
Source
|
Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160514-60-2 |
Source
|
Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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